ENPP3 Inhibitor 4g
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Overview
Description
ENPP3 Inhibitor 4g is a compound designed to inhibit the activity of ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3). ENPP3 is an enzyme that plays a crucial role in the hydrolysis of extracellular nucleotides, which are involved in various physiological and pathological processes, including immune response, cancer progression, and inflammation .
Preparation Methods
The synthesis of ENPP3 Inhibitor 4g involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of arylamide sulphonate derivatives, which are then subjected to various chemical transformations to yield the final inhibitor . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
ENPP3 Inhibitor 4g undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a corresponding sulfoxide or sulfone derivative .
Scientific Research Applications
ENPP3 Inhibitor 4g has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of ENPP3 in nucleotide metabolism and signaling pathways.
Biology: It is used to investigate the physiological and pathological roles of ENPP3 in various biological processes, such as immune response and inflammation.
Medicine: It is being explored as a potential therapeutic agent for the treatment of diseases associated with aberrant ENPP3 activity, such as cancer and autoimmune disorders
Mechanism of Action
ENPP3 Inhibitor 4g exerts its effects by binding to the active site of ENPP3, thereby preventing the hydrolysis of extracellular nucleotides. This inhibition disrupts the balance of extracellular nucleotides, which in turn affects various signaling pathways involved in immune response, cancer progression, and inflammation . The molecular targets and pathways involved include the cGAMP-STING signaling pathway, which plays a crucial role in the innate immune response .
Comparison with Similar Compounds
ENPP3 Inhibitor 4g is unique in its high selectivity and potency for ENPP3 compared to other similar compounds. Some of the similar compounds include:
ENPP1 Inhibitors: These compounds inhibit ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and are used to study its role in nucleotide metabolism and signaling pathways.
ENPP2 Inhibitors: These compounds inhibit ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2) and are used to investigate its role in lipid metabolism and signaling pathways.
ENPP4 Inhibitors: These compounds inhibit ectonucleotide pyrophosphatase/phosphodiesterase 4 (ENPP4) and are used to study its role in nucleotide metabolism and signaling pathways.
This compound stands out due to its ability to selectively inhibit ENPP3 without affecting other members of the ENPP family, making it a valuable tool for studying the specific roles of ENPP3 in various biological processes .
Properties
Molecular Formula |
C21H16F3NO5S |
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Molecular Weight |
451.4 g/mol |
IUPAC Name |
[4-[(4-methylbenzoyl)amino]phenyl] 4-(trifluoromethoxy)benzenesulfonate |
InChI |
InChI=1S/C21H16F3NO5S/c1-14-2-4-15(5-3-14)20(26)25-16-6-8-18(9-7-16)30-31(27,28)19-12-10-17(11-13-19)29-21(22,23)24/h2-13H,1H3,(H,25,26) |
InChI Key |
JLVBBSVNZSRAPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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